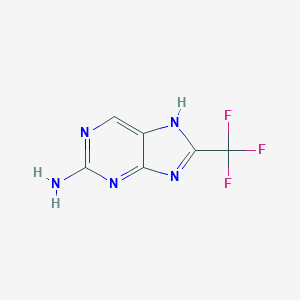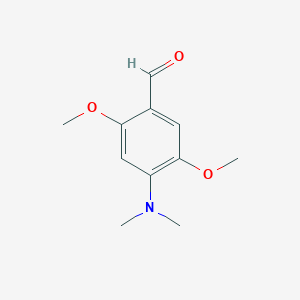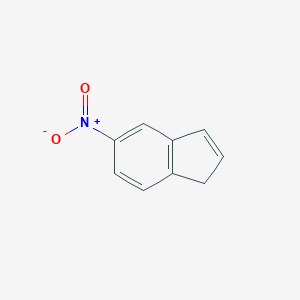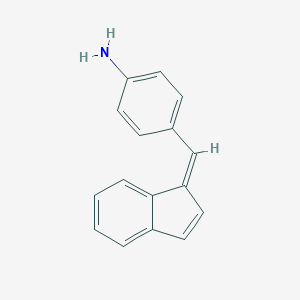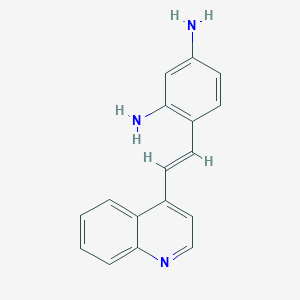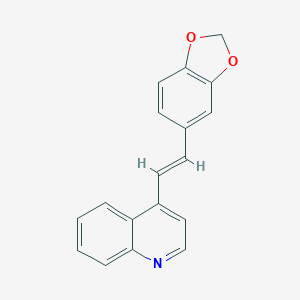
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline, also known as BDVQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. BDVQ is a fluorescent molecule that can be used as a probe for studying biological systems, especially in the field of neuroscience.
Wirkmechanismus
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is believed to act as a voltage-sensitive fluorescent probe that can detect changes in membrane potential in neurons. It has been shown to selectively label neurons in the brain, allowing researchers to study the activity of specific neuronal pathways. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has also been shown to bind to specific receptors in the brain, such as the serotonin receptor, which may play a role in its mechanism of action.
Biochemische Und Physiologische Effekte
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has been shown to have minimal cytotoxicity and is generally well-tolerated by cells and organisms. It has been used in studies to investigate the physiological effects of various drugs and compounds on neuronal activity. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has also been shown to have a high affinity for specific receptors in the brain, making it an ideal tool for studying the effects of drugs on these receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is its ability to selectively label neurons in the brain, allowing researchers to study specific neuronal pathways. It is also a relatively simple molecule to synthesize, making it readily available for use in scientific research. However, one limitation of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline. One area of interest is the development of new fluorescent probes that can selectively label specific types of neurons in the brain. Another potential direction is the use of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline in drug discovery, as it can be used to screen potential drug candidates for their ability to modulate neuronal activity. Additionally, 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline may have applications in the development of new diagnostic tools for neurological disorders.
Synthesemethoden
The synthesis of 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline involves the reaction of 2-(1,3-benzodioxol-5-yl)acetaldehyde with 4-aminophenylvinylketone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the quinoline ring. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has been extensively studied for its potential applications in various fields, including neuroscience, bioimaging, and drug discovery. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline is a fluorescent molecule that can selectively label neurons in the brain, making it an ideal probe for studying neuronal activity. It has been used in studies to investigate the role of specific neuronal pathways in various neurological disorders, such as Parkinson's disease and Alzheimer's disease. 4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline has also been used as a tool for drug discovery, as it can be used to screen potential drug candidates for their ability to modulate neuronal activity.
Eigenschaften
CAS-Nummer |
3253-51-8 |
|---|---|
Produktname |
4-(2-(1,3-Benzodioxol-5-yl)vinyl)quinoline |
Molekularformel |
C18H13NO2 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoline |
InChI |
InChI=1S/C18H13NO2/c1-2-4-16-15(3-1)14(9-10-19-16)7-5-13-6-8-17-18(11-13)21-12-20-17/h1-11H,12H2/b7-5+ |
InChI-Schlüssel |
FHSFBUIJHLVPRQ-FNORWQNLSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC=NC4=CC=CC=C34 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
Andere CAS-Nummern |
3253-51-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)

![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)

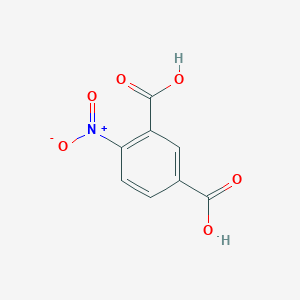
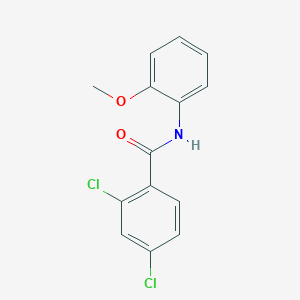
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
